molecular formula C19H41ClN2 B12686347 1-Methyl-1-tetradecylpiperazinium chloride CAS No. 109647-43-0

1-Methyl-1-tetradecylpiperazinium chloride

Cat. No.: B12686347
CAS No.: 109647-43-0
M. Wt: 333.0 g/mol
InChI Key: NBVYGOXRYSEGID-UHFFFAOYSA-M
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Description

1-Methyl-1-tetradecylpiperazinium chloride is a quaternary ammonium compound with a piperazine ring substituted with a methyl group and a tetradecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1-tetradecylpiperazinium chloride can be synthesized through the quaternization of 1-methylpiperazine with tetradecyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction is as follows: [ \text{1-Methylpiperazine} + \text{Tetradecyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale quaternization reactions in continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-tetradecylpiperazinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to form 1-methylpiperazine and tetradecyl alcohol.

Common Reagents and Conditions:

    Substitution: Silver nitrate in ethanol can be used to substitute the chloride ion with a nitrate ion.

    Oxidation: Hydrogen peroxide in acetic acid can oxidize the compound to form N-oxides.

    Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.

Major Products:

    Substitution: 1-Methyl-1-tetradecylpiperazinium nitrate.

    Oxidation: 1-Methyl-1-tetradecylpiperazinium N-oxide.

    Hydrolysis: 1-Methylpiperazine and tetradecyl alcohol.

Scientific Research Applications

1-Methyl-1-tetradecylpiperazinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of 1-Methyl-1-tetradecylpiperazinium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications.

Comparison with Similar Compounds

    1-Methyl-1-dodecylpiperazinium chloride: Similar structure but with a shorter dodecyl chain.

    1-Methyl-1-hexadecylpiperazinium chloride: Similar structure but with a longer hexadecyl chain.

Uniqueness: 1-Methyl-1-tetradecylpiperazinium chloride is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and in biological applications.

Properties

CAS No.

109647-43-0

Molecular Formula

C19H41ClN2

Molecular Weight

333.0 g/mol

IUPAC Name

1-methyl-1-tetradecylpiperazin-1-ium;chloride

InChI

InChI=1S/C19H41N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21(2)18-15-20-16-19-21;/h20H,3-19H2,1-2H3;1H/q+1;/p-1

InChI Key

NBVYGOXRYSEGID-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+]1(CCNCC1)C.[Cl-]

Origin of Product

United States

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